molecular formula C16H19Cl2N5OS B2825697 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 877450-47-0

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2825697
CAS No.: 877450-47-0
M. Wt: 400.32
InChI Key: CTRBUXFJDWOUBL-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C10H17N5OS . It is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide .


Synthesis Analysis

The synthesis of similar compounds has been achieved using microwave-assisted synthesis . The reaction involves several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . The microwave-assisted synthesis resulted in higher yields and shorter reaction times compared to the thermal procedure .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as 1H/13C NMR and IR spectroscopy, as well as elemental analysis . The InChI key for the compound is provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 255.34 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The pharmacokinetics of various compounds, including their absorption, distribution, metabolism, and excretion, have been a focus of research to understand how drugs are processed in the body. For example, the disposition of acetaminophen at varying doses over a short period showed unexpected findings regarding drug metabolism, highlighting the complexity of pharmacokinetics in drug development and safety assessments (Gelotte et al., 2007).

Environmental Exposure and Safety

  • Studies on environmental exposure to certain compounds, like the plasticizer DINCH, demonstrate the importance of monitoring chemical levels in populations to assess potential health risks. This research contributes to understanding the exposure dynamics of newer chemicals replacing older, potentially harmful ones in consumer products (Silva et al., 2013).

Therapeutic Efficacy and Mechanisms

  • Investigations into the therapeutic efficacy of drugs and their metabolites for treating conditions like inflammatory bowel disease or epilepsy shed light on how specific compounds can be optimized for medical use. For instance, the effectiveness of 5-aminosalicylic acid over its prodrug sulfasalazine for treating ulcerative colitis emphasizes the role of drug metabolites in clinical outcomes (Klotz et al., 1980).

Antifibrinolytic and Antiarrhythmic Applications

  • Research into antifibrinolytic agents and their clinical implications for managing conditions like bleeding disorders or arrhythmias further underscores the diversity of scientific applications for complex chemical compounds. The study of AMCA as a potent antifibrinolytic agent illustrates the ongoing exploration of new therapeutic options for challenging medical conditions (Andersson et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known properties of 1,2,4-triazole derivatives , this compound could potentially be investigated for its therapeutic applications.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5OS/c17-11-6-7-13(12(18)8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h6-8,10H,1-5,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBUXFJDWOUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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